Boc-D-threo-3-phenylserine chemical properties and structure
Boc-D-threo-3-phenylserine chemical properties and structure
An In-depth Technical Guide to Boc-D-threo-3-phenylserine: Properties, Synthesis, and Applications
Introduction
Boc-D-threo-3-phenylserine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. As a chiral building block, it provides a unique scaffold for the synthesis of complex molecules, particularly peptides and natural product analogues.[1] Its structure incorporates two key features: a β-hydroxy-α-amino acid backbone and a temporary N-terminal protecting group, the tert-butyloxycarbonyl (Boc) group.
The precise stereochemistry at the α and β carbons—specifically the (2R, 3S) or D-threo configuration—is critical for its utility. This arrangement dictates the three-dimensional orientation of the phenyl, hydroxyl, and carboxyl groups, which is fundamental for achieving desired biological activity and selectivity in drug-receptor interactions.[1] This guide provides a comprehensive overview of the chemical properties, structure, stereochemistry, synthesis, and key applications of Boc-D-threo-3-phenylserine for researchers and professionals in drug discovery and organic synthesis.
Physicochemical and Structural Properties
The fundamental properties of Boc-D-threo-3-phenylserine are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 102507-18-6 | [1][2] |
| Molecular Formula | C₁₄H₁₉NO₅ | [1][2] |
| Molecular Weight | 281.31 g/mol | [1][2] |
| IUPAC Name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoic acid | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Data not consistently available | N/A |
| Optical Rotation | Data not consistently available | N/A |
| Solubility | Soluble in methanol, DMF, DMSO; limited solubility in water | N/A |
Chemical Structure
The structure of Boc-D-threo-3-phenylserine features a phenyl ring and a hydroxyl group attached to the β-carbon, and a Boc-protected amine and a carboxylic acid at the α-carbon.
Caption: 2D structure of Boc-D-threo-3-phenylserine.
The Significance of D-threo Stereochemistry
The term "3-phenylserine" refers to a molecule with two chiral centers (Cα and Cβ), which means four stereoisomers are possible: D-threo, L-threo, D-erythro, and L-erythro. The threo and erythro descriptors relate the relative configuration of the two stereocenters. In a Fischer projection, the threo isomer has the substituents on opposite sides, while the erythro isomer has them on the same side.
The D-threo configuration, (2R, 3S), is particularly valuable as it is a key component of the side chain of the highly potent anti-cancer drug Paclitaxel (Taxol®) and its analogue Docetaxel (Taxotere®). The specific spatial arrangement of the phenyl and hydroxyl groups in the D-threo isomer is crucial for the drug's mechanism of action, which involves binding to and stabilizing microtubules, thereby inhibiting cell division.
Asymmetric Synthesis: A Representative Protocol
The stereoselective synthesis of β-hydroxy-α-amino acids is a significant challenge in organic chemistry. Direct catalytic asymmetric aldol reactions have emerged as a powerful and atom-economical strategy.[3] The following is a representative protocol for the synthesis of Boc-D-threo-3-phenylserine, adapted from established methodologies involving the asymmetric aldol reaction of a glycine Schiff base with benzaldehyde.[3]
Causality of Experimental Choices:
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Glycine Schiff Base: Using a glycine equivalent, such as the benzophenone imine of glycine ethyl ester, serves two purposes. First, it protects the amine functionality. Second, the imine structure allows for deprotonation at the α-carbon to form a nucleophilic enolate.[3]
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Chiral Phase-Transfer Catalyst: A chiral catalyst, often derived from cinchona alkaloids, is used to create a chiral environment around the enolate and the aldehyde. This ensures that the nucleophilic attack occurs preferentially on one face of the aldehyde, leading to the desired enantiomer and diastereomer (D-threo).
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Boc Protection: After the core structure is formed, the protecting groups from the Schiff base are removed and the more versatile Boc group is installed. The Boc group is stable under a wide range of conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid, TFA), making it ideal for peptide synthesis.
Experimental Workflow
Caption: Workflow for asymmetric synthesis.
Step-by-Step Methodology
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Reaction Setup: To a solution of the chiral phase-transfer catalyst (e.g., a derivative of cinchonidine, ~5 mol%) in a non-polar solvent like toluene at -40 °C, add the glycine benzophenone imine ethyl ester (1.0 eq.) and benzaldehyde (1.2 eq.).
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Initiation: Add a weak inorganic base, such as cesium hydroxide monohydrate (CsOH·H₂O), to the cooled mixture. The base facilitates the formation of the glycine enolate.
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Reaction: Stir the reaction mixture at low temperature (e.g., -40 °C to -20 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Hydrolysis: Quench the reaction with an aqueous solution of citric acid. This step neutralizes the base and initiates the hydrolysis of the imine. The mixture is then warmed to room temperature and stirred until the imine is fully cleaved. The product is extracted into an organic solvent (e.g., ethyl acetate).
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Saponification: The crude ester is then saponified using aqueous lithium hydroxide (LiOH) to yield the free carboxylic acid.
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Boc Protection: The resulting amino acid is dissolved in a mixture of dioxane and water. A base (e.g., NaOH) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature until the amine is fully protected.
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Purification: The final product, Boc-D-threo-3-phenylserine, is isolated after an acidic workup and purified, typically by recrystallization or silica gel chromatography, to yield a white solid.
Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized molecule. The expected spectroscopic data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Phenyl protons: A multiplet in the aromatic region, typically ~7.2-7.4 ppm.
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Cβ-H: A doublet around 5.2 ppm, coupled to Cα-H.
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Cα-H: A doublet around 4.4 ppm, coupled to Cβ-H.
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NH proton: A broad singlet or doublet (depending on solvent and coupling) around 5.5-6.0 ppm.
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OH proton: A broad singlet, chemical shift is solvent-dependent.
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Boc group: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group at ~1.4 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carboxylic Carbonyl (C=O): ~173-176 ppm.
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Boc Carbonyl (C=O): ~155-157 ppm.
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Aromatic Carbons: Multiple signals between ~125-140 ppm.
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Boc Quaternary Carbon (C(CH₃)₃): ~80 ppm.
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Cβ: ~73 ppm.
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Cα: ~58 ppm.
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Boc Methyl Carbons (CH₃): ~28 ppm.
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FTIR (Fourier-Transform Infrared Spectroscopy):
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O-H Stretch: A broad band from the carboxylic acid and alcohol, ~3400-2500 cm⁻¹.
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N-H Stretch: A moderate band around 3350 cm⁻¹.
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C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
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C=O Stretch (Carbamate & Acid): A strong, broad absorption band around 1700-1740 cm⁻¹.
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Applications in Research and Development
Boc-D-threo-3-phenylserine is a high-value intermediate with several critical applications:
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Peptide Synthesis: It serves as a building block for incorporating the unique β-hydroxy-α-amino acid motif into peptides. The Boc group allows for its use in Boc-based solid-phase peptide synthesis (SPPS), a robust method for creating custom peptides.[4]
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Drug Development:
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Anti-Cancer Agents: It is most famously used in the semi-synthesis of the side chain for Paclitaxel and related taxanes. The availability of this chiral precursor is often a critical step in the manufacturing process of these life-saving drugs.
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Neurological Disorders: The phenylserine scaffold can mimic natural amino acids and neurotransmitters, making it a target for developing novel therapeutics for neurological conditions.[1]
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Bioconjugation: The molecule can be used to link peptides or other biomolecules to drugs or imaging agents, facilitating the development of targeted therapies and diagnostic tools.[1]
Conclusion
Boc-D-threo-3-phenylserine is more than a simple amino acid derivative; it is a precisely engineered chiral tool for advanced organic synthesis and pharmaceutical development. Its unique D-threo stereochemistry is fundamental to its role in creating biologically active molecules, most notably in the field of oncology. A thorough understanding of its properties, stereoselective synthesis, and characterization is crucial for scientists aiming to leverage its potential in designing the next generation of therapeutics. The continued development of efficient asymmetric syntheses for this compound will remain a key area of research, ensuring its availability for both academic and industrial applications.
References
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Kobayashi, J., Nakamura, M., Mori, Y., Yamashita, Y., & Kobayashi, S. (2004). Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. Journal of the American Chemical Society, 126(30), 9192–9193. [Link]
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Vera, S., et al. (2021). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. Molecules, 26(11), 3123. [Link]
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Human Metabolome Database. (2021). L-Threo-3-Phenylserine (HMDB0002184). Retrieved from [Link]
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Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(1), 732-738. [Link]
